

Fluorexetamine GC-EI-MS fragmentation pattern m/z

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Compound Focus: **Fluorexetamine**

Cat. No.: S11221484

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Compound Identification and Properties

Chemical Name: **Fluorexetamine** (2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one) [1] **Molecular Formula:** C₁₄H₁₈FNO [2] [1] [3] **Molecular Weight:** 235.30 g·mol⁻¹ (free base); 271.76 g·mol⁻¹ (hydrochloride salt) [2] [3]

Fluorexetamine is a fluorinated **arylcyclohexylamine** and a ketamine analogue. Its core structure consists of a cyclohexanone ring with an amine group and a fluorinated phenyl ring at the 2-position [4] [2]. It is important to be aware of potential misidentification, as some samples sold as the 3-fluorophenyl isomer (3-FXE) have been confirmed to be the 2-fluorophenyl isomer (2-FXE, also known as CanKet) [1].

GC-EI-MS Fragmentation Pattern

The following table summarizes the characteristic fragments of **Fluorexetamine** under Electron Ionization (EI) conditions, typically at 70 eV [2]:

m/z	Formula	Relative Intensity	Proposed Fragmentation Pathway
235	C ₁₄ H ₁₈ FNO ^{+•}	15%	Molecular ion (M ^{+•})

m/z	Formula	Relative Intensity	Proposed Fragmentation Pathway
207	C ₁₂ H ₁₃ FNO ⁺	45%	α-cleavage, loss of ethylamine radical (•CH ₂ CH ₃)
178	C ₈ H ₁₂ FNO ⁺	100% (Base Peak)	Further fragmentation from m/z 207, likely involving loss of C ₃ H ₇ •
146	C ₈ H ₁₂ FN ⁺	75%	Loss of CO (28 Da) from a precursor ion
104	C ₇ H ₆ F ⁺	85%	Fluorinated benzyl cation
91	C ₇ H ₇ ⁺	55%	Tropylium ion
77	C ₆ H ₅ ⁺	Information missing	Phenyl cation

The fragmentation pattern follows established pathways for ketamine analogues [4]. The primary fragmentation route for these compounds involves **α-cleavage** of the carbon bond (C1-C2) adjacent to the carbonyl group in the cyclohexanone ring [4]. The presence of the fluorine atom on the aromatic ring also influences the pattern, with a characteristic fluorinated benzyl cation being a key indicator [2].

The logical relationship and sequence of the primary fragmentation pathways are illustrated below.



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Detailed Experimental Protocols

Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-Q-TOF/MS)

This protocol is adapted from general methods used for ketamine analogues [4].

- **Sample Preparation:** Dissolve the seized sample or reference standard in a suitable solvent, such as methanol or acetonitrile, to achieve an approximate concentration of 1 mg/mL. Filter through a 0.22 µm membrane prior to injection.
- **Gas Chromatography (GC) Conditions:**
 - **Column:** Agilent HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
 - **Injector Temperature:** 250 °C.
 - **Carrier Gas:** Helium, constant flow mode (e.g., 1.0 mL/min).
 - **Oven Temperature Program:** Initial temperature 60 °C (hold 1 min), ramp to 300 °C at 20 °C/min (hold 10 min).
 - **Injection Volume:** 1 µL, split mode (split ratio 10:1).
- **Mass Spectrometry (MS) Conditions:**
 - **Ionization Mode:** Electron Ionization (EI).
 - **Ionization Energy:** 70 eV.
 - **Ion Source Temperature:** 230 °C.
 - **Transfer Line Temperature:** 280 °C.
 - **Acquisition Mode:** Full scan.
 - **Mass Range:** m/z 40 - 400.
 - **TOF Mass Resolution:** >25,000 FWHM (to ensure accurate mass measurement for elemental composition assignment).

Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (LC-Q-Orbitrap MS/MS)

This method provides complementary data using electrospray ionization and is valuable for confirming the molecular ion and studying different fragmentation pathways [4] [5].

- **Sample Preparation:** Similar to GC-MS preparation.
- **Liquid Chromatography (LC) Conditions:**
 - **Column:** C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm).
 - **Mobile Phase A:** Water with 0.1% Formic Acid.
 - **Mobile Phase B:** Acetonitrile with 0.1% Formic Acid.
 - **Flow Rate:** 0.3 mL/min.
 - **Gradient Program:** Start at 5% B, increase to 95% B over 15 min, hold for 3 min.
 - **Column Temperature:** 40 °C.
 - **Injection Volume:** 2 µL.
- **Mass Spectrometry (MS) Conditions:**
 - **Ionization Mode:** Electrospray Ionization (ESI), positive mode.
 - **Spray Voltage:** 3.5 kV.

- **Vaporizer Temperature:** 300 °C.
- **Capillary Temperature:** 350 °C.
- **Sheath & Aux Gas:** Nitrogen.
- **Acquisition Mode:** Full MS (resolution: 70,000) and data-dependent MS/MS (resolution: 17,500).
- **Normalized Collision Energy (HCD):** 30 eV.
- **Isolation Window:** m/z 1.5.

Application Notes for Practitioners

- **Rapid Screening:** The fragments at **m/z 207, 178, and 104** are highly characteristic of the **Fluorexetamine** structure. The presence of this ion series, especially with the base peak at m/z 178, can be used for rapid screening of suspected samples, even in the absence of a reference standard [4] [2].
- **Distinctive ESI-MS/MS Patterns:** In ESI-MS/MS mode, ketamine analogues like **Fluorexetamine** often show distinctive patterns involving the **loss of H₂O** or the sequential loss of the amine group (e.g., ethylamine), **CO**, and **C₄H₆** [4]. This provides a secondary confirmation point orthogonal to GC-EI-MS data.
- **Analytical Caution:** Be aware of potential isomeric interferences. Definitive confirmation of the fluorine atom's position on the phenyl ring (ortho vs. meta) requires orthogonal techniques such as **Nuclear Magnetic Resonance (NMR)** or reference standard comparison [5] [1].
- **Metabolite Detection:** For biological samples (e.g., urine, hair), the primary metabolite is expected to be **2-fluorodeschloro-norketamine** (the N-deethylated metabolite). Screening for both the parent compound (**Fluorexetamine**) and this metabolite is recommended for optimal detection windows [5].

Limitations and Future Research

The information on **Fluorexetamine** is primarily based on data from commercial websites and case reports, which may not have undergone rigorous peer review for the analytical data presented [5] [2]. The availability of peer-reviewed, primary literature with comprehensive analytical data for **Fluorexetamine** specifically is currently limited. Future research should focus on:

- Validating these fragmentation patterns with certified reference standards.
- Systematically studying the impact of the fluorine position (2- vs. 3-) on the mass spectrum.
- Publishing detailed pharmacokinetic and metabolic profile studies.

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References

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To cite this document: Smolecule. [Fluorexetamine GC-EI-MS fragmentation pattern m/z]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b11221484#fluorexetamine-gc-ei-ms-fragmentation-pattern-m-z>]

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